molecular formula C16H16Cl2 B14509933 1,1'-(3,4-Dichlorobutane-1,1-diyl)dibenzene CAS No. 63002-15-3

1,1'-(3,4-Dichlorobutane-1,1-diyl)dibenzene

Cat. No.: B14509933
CAS No.: 63002-15-3
M. Wt: 279.2 g/mol
InChI Key: VYIXDWFJFBLBGQ-UHFFFAOYSA-N
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Description

1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected by a 3,4-dichlorobutane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene can be synthesized through a multi-step process involving the reaction of benzene derivatives with 3,4-dichlorobutane. The synthesis typically involves:

    Coupling Reaction: The coupling of 3,4-dichlorobutane with benzene derivatives under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene may involve large-scale halogenation and coupling processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the butane chain.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.

    Modulating Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichlorobutane: A simpler compound with similar halogenation but lacking the benzene rings.

    1,4-Dichlorobutane: Another dichlorobutane derivative with different substitution patterns.

    1,1’-(1,4-Butanediyl)dibenzene: A related compound with a different butane chain configuration.

Uniqueness

1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63002-15-3

Molecular Formula

C16H16Cl2

Molecular Weight

279.2 g/mol

IUPAC Name

(3,4-dichloro-1-phenylbutyl)benzene

InChI

InChI=1S/C16H16Cl2/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

VYIXDWFJFBLBGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(CCl)Cl)C2=CC=CC=C2

Origin of Product

United States

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